5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline chemical structure and properties
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a substituted diaryl ether aniline of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, draws logical inferences from structurally related analogues, and presents a detailed examination of its chemical structure, potential properties, a plausible synthetic route, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical scaffold.
Introduction
Substituted anilines and diaryl ethers are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, incorporating a chlorinated aniline ring linked to a substituted phenol via an ether bond, presents a unique combination of steric and electronic features. Such motifs are often explored in the design of kinase inhibitors and other targeted therapies, where precise molecular interactions are paramount for efficacy and selectivity.[2] This guide aims to provide a foundational understanding of this compound, enabling its further investigation and application in research and development.
Chemical Structure and Properties
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline possesses a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol .[3][4] The structure features a central aniline ring substituted with a chlorine atom at the 5-position and a (5-isopropyl-2-methylphenoxy) group at the 2-position.
Structural Diagram
Caption: Chemical structure of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Physicochemical Properties (Predicted and Inferred)
Due to the scarcity of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Weight | 275.77 g/mol | Calculation from Molecular Formula[3][4] |
| Molecular Formula | C₁₆H₁₈ClNO | Supplier Information[3][4] |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and poorly soluble in water. | Based on the non-polar aromatic structure |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and presence of polar functional groups |
| Melting Point | Not available | - |
| pKa | The aniline nitrogen is expected to be weakly basic. | Electron-withdrawing effects of the aromatic rings and the chlorine atom. |
Predicted Spectroscopic Data
The structural confirmation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum, based on the analysis of its functional groups and structural motifs, and comparison with similar compounds.[5]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns would depend on the coupling between adjacent protons on both aromatic rings.
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The protons of the isopropyl group would show a doublet for the methyl groups (around δ 1.2 ppm) and a septet for the methine proton (around δ 2.9 ppm).
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The methyl group on the phenoxy ring would appear as a singlet around δ 2.1-2.3 ppm.
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The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic carbons would resonate in the region of δ 110-160 ppm.
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The carbons of the isopropyl and methyl groups would appear in the aliphatic region (δ 15-35 ppm).
-
-
IR (Infrared) Spectroscopy:
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N-H stretching of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.
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C-H stretching from the aromatic rings and aliphatic groups would appear around 2850-3100 cm⁻¹.
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C=C stretching of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.
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The C-O-C ether linkage would show a characteristic stretching band around 1200-1250 cm⁻¹.
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The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.
-
-
MS (Mass Spectrometry):
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The molecular ion peak [M]⁺ would be expected at m/z 275, with an isotopic peak [M+2]⁺ at m/z 277 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.
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Fragmentation would likely involve cleavage of the ether bond and loss of the isopropyl group.
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Proposed Synthesis
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Ullmann Condensation to form the Diaryl Ether [6][7]
This step involves the copper-catalyzed coupling of an aryl halide with a phenol to form a diaryl ether.
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Materials:
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2,5-Dichloronitrobenzene
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5-Isopropyl-2-methylphenol
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Copper(I) iodide (CuI) or other suitable copper catalyst
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Potassium carbonate (K₂CO₃) or another suitable base
-
A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-isopropyl-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and the copper catalyst (e.g., CuI, 0.1 eq).
-
Add the solvent (e.g., DMF) and stir the mixture at room temperature for 15-30 minutes.
-
Add 2,5-dichloronitrobenzene (1.0-1.2 eq) to the reaction mixture.
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Heat the reaction to a temperature between 120-160 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene.
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Causality behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds.[8] The use of a copper catalyst is essential for this transformation. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling point polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow for the high temperatures often required for this reaction.
Step 2: Reduction of the Nitro Group to an Aniline
This step involves the conversion of the nitro group in the intermediate to the primary amine of the final product.
-
Materials:
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4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (from Step 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
A protic solvent such as ethanol or a mixture of ethanol and water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization
-
-
Procedure (using Iron/HCl):
-
In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.
-
Causality behind Experimental Choices: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acid is a classic, cost-effective, and efficient method for this purpose. Alternatively, catalytic hydrogenation using a palladium catalyst offers a cleaner, albeit potentially more expensive, route.
Potential Applications in Drug Discovery
While there is no direct literature on the biological activity of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, its structural features suggest it is a valuable intermediate for the synthesis of pharmacologically active molecules. Substituted anilines are key building blocks in many kinase inhibitors, which are a major class of cancer therapeutics.[2]
The 2-phenoxyaniline scaffold can be found in inhibitors of various kinases, including:
-
Tyrosine Kinase Inhibitors: The overall structure bears resemblance to scaffolds used in the development of inhibitors for kinases such as EGFR, Abl, and Src, which are implicated in cell proliferation and survival pathways in cancer.[2]
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Other Kinase Targets: The unique substitution pattern could be exploited to achieve selectivity for other kinase targets involved in signaling pathways related to inflammation or metabolic disorders.
The chlorine, isopropyl, and methyl substituents provide opportunities for fine-tuning the steric and electronic properties of potential drug candidates, which can influence their binding affinity, selectivity, and pharmacokinetic properties.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. However, based on the known hazards of structurally related compounds such as chlorinated anilines and phenols, appropriate safety precautions must be taken.
-
Potential Hazards:
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood (methemoglobinemia), liver, and kidneys.
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.[9]
-
Sensitization: Some anilines are known to be skin sensitizers.
-
Environmental Hazards: Chloroaromatic compounds can be persistent in the environment and toxic to aquatic life.
-
-
Recommended Handling Procedures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Conclusion
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. While experimental data on this specific molecule is sparse, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its likely applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further exploration and utilization of this promising chemical entity. As with any chemical compound, proper safety precautions should be strictly adhered to during its handling and use.
References
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- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
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Ullmann Condensation. (n.d.). In SynArchive. Retrieved March 7, 2026, from [Link]
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- Xie, R. G., & Li, Z. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
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Wikipedia contributors. (2024, February 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]
- Wölfling, J., Szabó, A., Puskás, L. G., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
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PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
- Imramovský, A., Pejchal, V., Štverková, E., & Vinšová, J. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2631-2649.
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PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved March 7, 2026, from [Link]
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PubChemLite. (n.d.). 5-chloro-2-(5-methylfuran-2-yl)aniline. Retrieved March 7, 2026, from [Link]
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Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
- Nemes, G., & Pongrácz, P. (2019). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 48(38), 14269-14273.
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U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-2-(2-chlorophenoxy)aniline. EPA Health Assessment Workspace Collaborative (HAWC). Retrieved from [Link]
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NIST. (n.d.). Aniline, 2-chloro-n-isopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- You, Y. (2023). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 28(1), 269.
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